Enhanced Lipophilicity vs. Analogs
The target compound exhibits a computed XLogP3 value of 3.6 [1]. This represents a quantifiable difference in lipophilicity compared to the more polar, directly-attached cyano analog, 4-(4-cyanophenoxy)benzoic acid, which has a computed XLogP3 of 3.1 [2]. This 0.5 LogP unit difference indicates the target compound is over three times more lipophilic than its direct cyano counterpart. The target compound is also more lipophilic than the unsubstituted parent, 4-phenoxybenzoic acid (XLogP3 of 3.9).
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 4-(4-Cyanophenoxy)benzoic acid: 3.1; 4-Phenoxybenzoic acid: 3.9 |
| Quantified Difference | Δ +0.5 vs. 4-(4-cyanophenoxy)benzoic acid; Δ -0.3 vs. 4-phenoxybenzoic acid |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, solubility, and metabolic clearance in drug discovery; a 0.5 LogP difference can significantly alter a compound's ADME profile and is a key selection criterion for building block procurement [3].
- [1] PubChem. (2026). Computed Property XLogP3 for 4-[4-(Cyanomethyl)phenoxy]benzoic acid (CID 28605043). View Source
- [2] PubChem. (2026). Computed Property XLogP3 for 4-(4-Cyanophenoxy)benzoic acid (CID 2179806). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
